MEthyl 3-{[(tert-butoxy)carbonyl](methoxy)amino}propanoate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named methyl 3-((tert-butoxycarbonyl)(methoxy)amino)propanoate . Its structure derives from a propanoate backbone (CH₂CH₂COOCH₃) with two substituents:
- tert-Butoxycarbonyl (Boc) group : Attached to the nitrogen atom at position 3.
- Methoxyamino group : A methoxy (OCH₃) substituent on the amino group at the same position.
The numbering prioritizes the carboxylic acid group (position 1), followed by the amino group at position 3. The tert-butoxycarbonyl and methoxyamino groups are designated as substituents on the central nitrogen atom.
Key identifiers :
| Property | Value |
|---|---|
| CAS Number | 2119365-45-4 |
| Molecular Formula | C₁₀H₁₉NO₅ |
| Molecular Weight | 233.26 g/mol |
| SMILES | N(OC)(CCC(=O)OC)C(=O)OC(C)(C)C |
| InChI Key | CVHMBOVSMFWTHE-UHFFFAOYSA-N |
Stereochemical Configuration Analysis
The compound’s IUPAC name does not specify stereochemical descriptors (R/S configurations), indicating that it is either a racemic mixture or exists in a non-chiral form. The absence of stereogenic centers is attributed to:
- Symmetry in the tert-butoxycarbonyl group : The tert-butyl moiety (C(C)(C)C) lacks chirality.
- Planar amide bond : The carbamate (Boc) group forms a planar trigonal structure, preventing stereoisomerism at the nitrogen center.
However, related compounds (e.g., methyl (R)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate ) exhibit stereoisomerism, suggesting that stereochemical control is achievable in synthetic derivatives.
Functional Group Interconnectivity
tert-Butoxycarbonyl (Boc) Group Spatial Orientation
The Boc group adopts conformations influenced by steric and electronic factors:
- Cis vs. trans isomerism : The carbamate bond (C=O–N–O–C) can rotate, but trans conformations dominate due to reduced steric hindrance between the tert-butyl group and the adjacent carbonyl oxygen.
- Crystallographic data : In peptide derivatives, Boc groups frequently adopt extended trans conformations, with torsion angles near 180°.
Key spatial interactions :
| Interaction Type | Impact on Conformation |
|---|---|
| Steric hindrance (tert-butyl vs. carbonyl) | Favors trans orientation |
| Hydrogen bonding (N–H···O) | Limited in non-polar solvents |
| Electronic delocalization | Stabilizes planar amide structure |
Methoxyamino-Propanoate Ester Conformational Dynamics
The methoxyamino (OCH₃–N–) and propanoate ester (COOCH₃) groups exhibit distinct conformational behaviors:
- Methoxyamino group :
- N–O bond rotation : Free rotation around the N–O bond allows dynamic equilibria between conformers.
- Electronic effects : The electron-withdrawing methoxy group may stabilize adjacent positive charges on the nitrogen.
- Propanoate ester :
- Carbonyl rigidity : The ester carbonyl (C=O) restricts rotation, maintaining a planar geometry.
- Steric effects : The methyl group (CH₃) in the ester minimizes interactions with the Boc group.
Conformational interplay :
| Functional Group | Conformational Freedom | Interactions with Adjacent Groups |
|---|---|---|
| Methoxyamino (N–OCH₃) | High (free rotation) | Minimal steric clash with Boc |
| Propanoate ester (COOCH₃) | Low (planar carbonyl) | Electronic stabilization of N |
Properties
IUPAC Name |
methyl 3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11(15-5)7-6-8(12)14-4/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHMBOVSMFWTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEthyl 3-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with methoxyamine. One common method involves the use of tert-butoxycarbonyl-protected amino acid ionic liquids as starting materials. These ionic liquids are reacted with methoxyamine in the presence of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to form the desired product .
Industrial Production Methods
In industrial settings, the production of MEthyl 3-{(tert-butoxy)carbonylamino}propanoate can be achieved using flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
MEthyl 3-{(tert-butoxy)carbonylamino}propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxy and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{(tert-butoxy)carbonylamino}propanoate is utilized in the synthesis of various bioactive compounds. Its structure allows it to serve as a precursor in the development of pharmaceuticals, particularly those targeting cancer and other diseases. The Boc group facilitates the selective modification of amino acids and peptides, enhancing their stability and bioavailability.
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. For instance, studies have shown that modifications to the methyl ester can lead to compounds with IC values ranging from 1.9 to 7.52 µg/mL against these cell lines .
Synthetic Organic Chemistry
In synthetic organic chemistry, Methyl 3-{(tert-butoxy)carbonylamino}propanoate serves as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.
- Peptide Synthesis : The compound's Boc protecting group is particularly advantageous in peptide synthesis, where it can be selectively removed under mild conditions to yield free amino acids suitable for further reactions.
Biochemical Studies
The compound's structural features allow researchers to investigate its interactions with biological systems. It is often used in studies exploring enzyme inhibition and receptor binding.
- Enzyme Inhibition Studies : Compounds derived from Methyl 3-{(tert-butoxy)carbonylamino}propanoate have been studied for their potential to inhibit specific enzymes involved in metabolic pathways, providing insights into their therapeutic potentials.
- Synthesis of Anticancer Agents : A study focused on synthesizing derivatives of Methyl 3-{(tert-butoxy)carbonylamino}propanoate showed promising results in developing new anticancer agents through structural modifications that enhance their activity against tumor cells .
- Peptide Development : Researchers have successfully utilized this compound in the synthesis of peptides with improved pharmacological profiles by employing the Boc protection strategy, demonstrating its utility in drug development .
Mechanism of Action
The mechanism of action of MEthyl 3-{(tert-butoxy)carbonylamino}propanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The methoxy group can participate in various chemical reactions, facilitating the formation of desired products. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar in structure but lacks the methoxy group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group and a hydroxyl group, making it structurally different but functionally similar.
Uniqueness
MEthyl 3-{(tert-butoxy)carbonylamino}propanoate is unique due to the presence of both the tert-butoxycarbonyl and methoxy groups. This combination allows for versatile chemical reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes .
Biological Activity
Methyl 3-{(tert-butoxy)carbonylamino}propanoate, with the CAS number 2119365-45-4, is an organic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C10H19NO5
- Melting Point : 26-28°C
- Appearance : Liquid at room temperature
The compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, which are crucial for its reactivity and application in organic synthesis .
The biological activity of Methyl 3-{(tert-butoxy)carbonylamino}propanoate is primarily attributed to its interaction with specific enzymes and biomolecules. The Boc group serves as a protective moiety, allowing selective reactions during synthesis. The methoxy group can participate in nucleophilic substitutions, enhancing the compound's versatility in forming various derivatives.
Enzyme Interaction Studies
Research indicates that Methyl 3-{(tert-butoxy)carbonylamino}propanoate can influence enzyme mechanisms and protein modifications. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, making it valuable for studying enzyme kinetics and mechanisms.
Medicinal Chemistry
This compound is utilized as a building block in the synthesis of pharmaceutical agents. Its ability to form derivatives with various functional groups positions it as a candidate for developing new drug candidates targeting specific biological pathways. For instance, compounds derived from Methyl 3-{(tert-butoxy)carbonylamino}propanoate have shown promise in cancer research by modulating cellular pathways involved in tumor growth and proliferation .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study explored the effects of derivatives of Methyl 3-{(tert-butoxy)carbonylamino}propanoate on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation in vitro, highlighting their potential as anticancer agents. The mechanism involved the induction of apoptosis through the modulation of key signaling pathways .
Case Study 2: Enzyme Kinetics
Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. Using high-throughput screening methods, researchers identified several derivatives that displayed micromolar inhibition against target enzymes. These findings suggest that modifications to the methoxy or Boc groups can significantly enhance biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | Similar structure but lacks methoxy group | Limited reactivity |
| Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate | Contains phenyl and hydroxyl groups | Enhanced bioactivity due to additional functional groups |
Methyl 3-{(tert-butoxy)carbonylamino}propanoate stands out due to its unique combination of functional groups, allowing for diverse chemical reactivity compared to its analogs .
Q & A
Q. What are the optimal synthetic routes and critical parameters for preparing Methyl 3-{(tert-butoxy)carbonylamino}propanoate?
The compound is synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection, esterification, and nitrophenyl or chlorophenyl group incorporation. Key steps include:
- Boc protection : Reaction of the amino group with Boc-anhydride in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, anhydrous solvent) .
- Esterification : Methanol-mediated esterification under reflux, with catalytic acids (e.g., H₂SO₄) to drive the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization from ethanol/water mixtures are standard . Critical Parameters :
- Temperature control during Boc protection to avoid premature deprotection.
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?
- NMR : H and C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and esterification (δ ~3.7 ppm for methoxy group) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch for ester and carbamate) and ~1250 cm⁻¹ (C-O-C stretch) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z calculated for C₁₄H₂₄N₂O₅) . Ambiguity Resolution :
- Chiral HPLC or polarimetry for stereoisomer differentiation if chiral centers exist .
Q. What role does the Boc-methoxy group play in peptide synthesis applications?
The Boc group protects the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. The methoxy ester enhances solubility in organic solvents (e.g., DCM, DMF), facilitating coupling reactions. Deprotection with TFA yields free amino intermediates for subsequent peptide elongation .
Advanced Research Questions
Q. How do reaction mechanisms differ when using Methyl 3-{(tert-butoxy)carbonylamino}propanoate in nucleophilic vs. electrophilic environments?
- Nucleophilic conditions : The ester moiety undergoes hydrolysis (e.g., LiOH/THF/water) to yield carboxylic acids for conjugation .
- Electrophilic conditions : The Boc-protected amino group participates in acylation (e.g., with DCC/NHS-activated carboxylates) . Mechanistic Insights :
- Steric hindrance from the tert-butyl group slows electrophilic attacks on the carbamate nitrogen .
- Methoxy ester stability under basic conditions prevents premature hydrolysis .
Q. What strategies mitigate contradictions in stability data under varying pH and temperature conditions?
Stability studies show:
| Condition | Half-Life (Days) | Degradation Products | Source |
|---|---|---|---|
| pH 2 (TFA, 25°C) | 0.5 | Deprotected amine, CO₂ | |
| pH 7 (RT) | >30 | None | |
| pH 10 (40°C) | 7 | Hydrolyzed ester, methanol | |
| Mitigation : |
- Storage at -20°C in anhydrous DMSO or DMF .
- Avoid prolonged exposure to strong acids/bases during synthesis .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- DFT Calculations : Simulate transition states for Boc deprotection or ester hydrolysis to identify rate-limiting steps .
- Molecular Dynamics : Predict solubility and aggregation behavior in solvents like acetonitrile or THF . Validation : Compare computed NMR/IR spectra with experimental data to refine models .
Methodological Guidelines
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and reagent ratios .
- Data Contradiction Analysis : Cross-validate stability assays via HPLC (quantitative) and NMR (qualitative) .
- Scale-Up Considerations : Replace column chromatography with recrystallization or flash distillation for >10-g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
